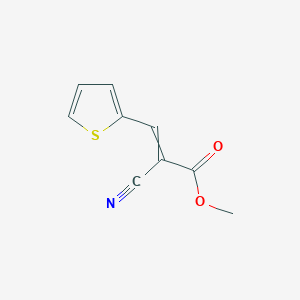

1--Methyl 2-cyano-3-(2-thienyl)acrylate

Description

1-Methyl 2-cyano-3-(2-thienyl)acrylate is an α,β-unsaturated cyanoacrylate derivative characterized by a methyl ester group, a cyano substituent at the α-position, and a 2-thienyl moiety at the β-position. This compound belongs to a class of acrylates with diverse applications in organic synthesis, materials science, and agrochemistry due to its electron-deficient alkene system, which facilitates cycloaddition and nucleophilic reactions .

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

methyl 2-cyano-3-thiophen-2-ylprop-2-enoate |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,1H3 |

InChI Key |

CBDSDTBRTIZHFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=CS1)C#N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Studies have demonstrated that 1-methyl 2-cyano-3-(2-thienyl)acrylate exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action is attributed to its electrophilic nature, which allows it to form covalent bonds with essential biomolecules, disrupting cellular functions .

- Case Study : In vitro tests indicated that modifications to the compound's structure could enhance its antibacterial efficacy, suggesting a pathway for developing new antimicrobial agents.

-

Antifungal and Anticancer Properties :

- Research has indicated that derivatives of cyanoacrylates can possess antifungal and anticancer activities. This opens avenues for the development of therapeutic agents targeting fungal infections and cancer cells .

- Example : Derivatives with structural modifications have shown enhanced activity against specific cancer cell lines, warranting further investigation into their therapeutic potential.

Material Science Applications

-

Adhesives and Polymers :

- Cyanoacrylates are widely recognized for their use as monomers in producing adhesives and polymer materials. The unique properties of 1-methyl 2-cyano-3-(2-thienyl)acrylate make it suitable for formulating high-performance adhesives .

- Application Insight : The compound's rapid polymerization under mild conditions enhances its utility in industrial applications where quick bonding is essential.

-

Dye-Sensitized Solar Cells :

- The absorption properties of cyanoacrylates in the UV-Vis region allow them to be used as precursors for dye-sensitized photovoltaic materials. This application is crucial in developing renewable energy technologies .

- Research Example : Studies have shown that incorporating cyanoacrylates into solar cell designs can improve efficiency due to their light-harvesting capabilities .

Analytical Chemistry Applications

- MALDI Matrix Development :

- Recent advancements have identified 1-methyl 2-cyano-3-(2-thienyl)acrylate as a potential matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It has been effective in analyzing various compounds, including lipids and proteins .

- Performance Metrics : The use of this compound as a MALDI matrix resulted in high signal-to-noise ratios and improved spectral resolution compared to conventional matrices, highlighting its analytical advantages .

Comparison with Similar Compounds

Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate

- Substituents : Ethyl ester, 4-methylphenyl group at the β-position.

- Key Properties: Exhibits polymorphism in crystal packing due to rotational flexibility of the ester and phenyl groups. The cyano group enhances electron-withdrawing capacity, stabilizing the α,β-unsaturated system.

2-Ethoxyethyl 2-cyano-3-(1-(substituted phenoxyphenyl)ethylamino) alkenates

- Substituents: 2-ethoxyethyl ester, substituted phenoxyphenyl-ethylamino group at the β-position.

- Key Properties: Demonstrated herbicidal activity at 93.75 g/ha against Brassica campestris and Amaranthus retroflexus L. The amino and phenoxy groups enhance bioactivity through hydrogen bonding and hydrophobic interactions.

Preparation Methods

Cyanoethylation and Hydrogenation

A foundational method for synthesizing cyanoacrylate derivatives involves cyanoethylation followed by hydrogenation. For instance, Kramer et al. demonstrated that cyanoethylation of precursor compounds with acrylonitrile, followed by hydrogenation over Raney nickel, yields intermediates that can be further functionalized. Applied to 1-methyl 2-cyano-3-(2-thienyl)acrylate, this pathway would involve:

-

Cyanoethylation : Reaction of a thienyl-containing precursor with acrylonitrile to introduce the cyano group.

-

Hydrogenation : Reduction of intermediate double bonds to stabilize the acrylate backbone.

Key conditions include:

-

Catalyst : Raney nickel under hydrogen atmosphere.

-

Temperature : 40–60°C for cyanoethylation; room temperature for hydrogenation.

This method’s limitation lies in its multi-step nature, requiring precise control over reaction conditions to avoid over-reduction or polymerization.

Stork Alkylation

The Stork alkylation, a classical enamine-mediated reaction, offers a route to α,β-unsaturated carbonyl compounds. Stork and co-workers demonstrated that enamines react with acrylic acid derivatives (e.g., methyl acrylate) to form alkylated products via zwitterionic intermediates. For 1-methyl 2-cyano-3-(2-thienyl)acrylate, the process would involve:

-

Enamine Formation : Reaction of a thienyl-containing amine with a ketone to generate an enamine.

-

Alkylation : Attack of methyl acrylate at the β-position, followed by elimination to form the acrylate moiety.

Reaction conditions:

-

Catalyst : None (thermal conditions).

-

Temperature : 80–100°C.

This method’s advantage is its regioselectivity, though yields are moderate due to competing cycloaddition side reactions.

Catalytic Hydroformylation Methods

Rhodium-Catalyzed Hydroformylation

Rhodium catalysts, particularly Rh₂Cl₂(CO)₄, enable highly selective hydroformylation of acrylates. Studies show that methyl acrylate undergoes α-formylation with >95% selectivity under CO/H₂ pressure when catalyzed by Rh complexes with short-chain diphosphine ligands. For 1-methyl 2-cyano-3-(2-thienyl)acrylate:

-

Substrate Preparation : A thienyl-substituted acrylate precursor.

-

Hydroformylation : CO/H₂ insertion at the α-position under Rh catalysis.

Optimized conditions:

-

Catalyst : HRh(CO)(PPh₃)₃.

-

Pressure : 100 atm CO/H₂ (1:2 ratio).

-

Temperature : 150°C.

This method’s high selectivity makes it suitable for scalable production, though Rh’s cost necessitates catalyst recovery.

Cobalt-Mediated Reactions

Cobalt carbonyls (e.g., Co₂(CO)₈) offer a cost-effective alternative for acrylate functionalization. In hydroformylation reactions, Co₂(CO)₈ catalyzes β-formylation of acrylonitrile derivatives under high-pressure conditions. Adapting this to the target compound:

-

Reaction Setup : Acrylate precursor, Co₂(CO)₈, and CO/H₂.

-

Formylation : β-Selective formylation at 200–250°C.

Key parameters:

While less selective than Rh catalysts, cobalt systems are economically favorable for industrial applications.

Multi-Component Reaction Strategies

Ultrasound-Assisted InCl₃ Catalysis

Recent advances in multi-component reactions (MCRs) highlight the efficacy of indium chloride (InCl₃) under ultrasound irradiation. Liang et al. demonstrated that InCl₃ catalyzes four-component reactions in EtOH/H₂O, yielding complex heterocycles in 20 minutes. For 1-methyl 2-cyano-3-(2-thienyl)acrylate:

-

Components : Methyl acrylate, thienyl aldehyde, malononitrile, and methylating agent.

-

Catalysis : InCl₃ (20 mol%) in 50% EtOH.

-

Ultrasound : 40°C, 40 kHz frequency.

Performance metrics:

-

Advantages : Rapid kinetics, minimal byproducts.

This green chemistry approach minimizes waste and energy consumption, though substrate scope limitations require further exploration.

Comparative Analysis of Preparation Methods

The table below evaluates key synthetic routes based on yield, scalability, and cost:

| Method | Catalyst | Yield (%) | Temperature (°C) | Cost Efficiency |

|---|---|---|---|---|

| Cyanoethylation | Raney Ni | 70–80 | 40–60 | Moderate |

| Stork Alkylation | None | 60–75 | 80–100 | Low |

| Rh Hydroformylation | HRh(CO)(PPh₃)₃ | >90 | 150 | High |

| Co Hydroformylation | Co₂(CO)₈ | 50–60 | 200–250 | Low |

| InCl₃ MCR | InCl₃ | 85–95 | 40 | Moderate |

Key Findings :

-

Rh-catalyzed hydroformylation offers the highest yield and selectivity but at elevated costs.

-

InCl₃ MCR balances efficiency and environmental impact, though substrate adaptability remains understudied.

-

Traditional methods (cyanoethylation, Stork alkylation) remain viable for small-scale synthesis despite moderate yields.

Q & A

Q. What safety protocols are critical for handling 1-Methyl 2-cyano-3-(2-thienyl)acrylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear indirect-vent, impact-resistant goggles, face shields, and nitrile gloves. Use clean, non-absorbent lab coats daily to minimize contamination .

- Emergency Measures: Install emergency showers and eyewash stations in the immediate work area. In case of skin contact, wash immediately with soap and water; contaminated clothing must be laundered separately by informed personnel .

- Ventilation: Use fume hoods for dispensing or synthesizing the compound to avoid inhalation exposure. Pump liquids directly from storage containers to minimize manual handling .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

Methodological Answer:

- Sample Preparation: Dissolve the compound in deuterated DMSO for NMR to enhance solubility and reduce signal broadening. For IR, use KBr pellets to detect cyano (C≡N) stretches near 2200–2250 cm⁻¹ and ester carbonyl (C=O) bands at ~1700 cm⁻¹ .

- Reference Data: Cross-validate spectral peaks with NIST Chemistry WebBook entries for cyanoacrylates, focusing on substituent-specific shifts (e.g., thienyl groups alter π-conjugation, affecting chemical shifts) .

Q. What synthetic strategies improve yield and purity of 1-Methyl 2-cyano-3-(2-thienyl)acrylate?

Methodological Answer:

- Reaction Optimization: Use a Knoevenagel condensation between methyl cyanoacetate and 2-thiophenecarboxaldehyde. Catalyze with piperidine in ethanol under reflux (70–80°C) for 6–8 hours. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .

- Purification: Recrystallize from ethanol or perform column chromatography (silica gel, gradient elution) to isolate the trans (E)-isomer, which dominates due to steric hindrance .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms of this compound?

Methodological Answer:

- Single-Crystal Growth: Diffuse hexane into a saturated dichloromethane solution to obtain high-quality crystals. Select crystals >0.2 mm for diffraction .

- Data Collection/Refinement: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures with SHELXS-97 and refine using SHELXL-97. Analyze disorder in the thienyl group using PART instructions .

Q. Table 1. Crystallographic Parameters for Related Cyanoacrylates

Q. How to address conflicting reactivity data in Diels-Alder reactions involving this acrylate?

Methodological Answer:

- Electronic Effects: The cyano group acts as a strong electron-withdrawing group, enhancing dienophile reactivity. However, steric hindrance from the thienyl group may reduce reaction rates. Use DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals and predict regioselectivity .

- Experimental Validation: Compare cycloaddition yields with furan vs. cyclopentadiene dienes under identical conditions (e.g., toluene, 110°C). Analyze regiochemistry via NOESY NMR or X-ray diffraction .

Q. What strategies mitigate solvent-induced degradation during long-term storage?

Methodological Answer:

- Stability Studies: Store samples in amber vials under argon at –20°C. Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30) .

- Additives: Incorporate 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated polymerization. Confirm stability via DSC, noting the absence of exothermic peaks .

Q. How to analyze contradictory photophysical data in thienyl-substituted acrylates?

Methodological Answer:

- UV-Vis and Fluorescence: Measure absorption/emission in solvents of varying polarity (e.g., cyclohexane vs. DMF). The thienyl group’s electron-rich nature may cause red shifts in polar solvents due to intramolecular charge transfer .

- Lifetime Measurements: Use time-resolved fluorescence to distinguish between monomeric and aggregated states, which can skew quantum yield calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.